molecular formula C6H15NO2 B045208 N,N-Dimethylacetamide dimethyl acetal CAS No. 18871-66-4

N,N-Dimethylacetamide dimethyl acetal

Cat. No. B045208
CAS RN: 18871-66-4
M. Wt: 133.19 g/mol
InChI Key: FBZVZUSVGKOWHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N-Dimethylacetamide dimethyl acetal is synthesized through a one-pot, metal-free process from methyl ketones or compounds with an α-methylene group in regard to the carbonyl group. This method utilizes N,N-Dimethylacetamide dimethyl acetal as the reagent, highlighting its versatility in creating a variety of substituted benzene derivatives (Prek et al., 2014). Additionally, this compound is pivotal in the metal-free synthesis of 2,4,6-trisubstituted pyridines, further showcasing its broad applicability in organic synthesis (Prek et al., 2015).

Molecular Structure Analysis

The structure of N,N-Dimethylacetamide dimethyl acetal and its derivatives have been elucidated through X-ray single crystal diffractometry. This technique confirmed the expected structures of synthesized compounds, thereby providing a foundational understanding of how N,N-Dimethylacetamide dimethyl acetal interacts at the molecular level to facilitate various chemical reactions (Prek et al., 2015).

Chemical Reactions and Properties

N,N-Dimethylacetamide dimethyl acetal is highly reactive in the synthesis of acetamidines, demonstrating its capability to yield a mixture of acetamidine and imidate ester under specific conditions. The reaction's product distribution depends on the temperature, solvent, and primary amine's structure, indicating the compound's flexibility in synthesis applications (Harjani et al., 2011).

Physical Properties Analysis

The physical properties of N,N-Dimethylacetamide dimethyl acetal, such as boiling points and density, are crucial for its handling and application in synthesis processes. The compound is supplied commercially, usually as a mixture, and is known for its solubility in common organic solvents, facilitating its use in a wide range of chemical reactions (Parker et al., 2009).

Chemical Properties Analysis

The chemical properties of N,N-Dimethylacetamide dimethyl acetal enable it to participate in a variety of reactions, including the synthesis of chlorins from heme, indicating its potential in photodynamic tumor therapy (Haake et al., 1992). Furthermore, its role in the facile nanofibrillation of chitin derivatives illustrates its importance beyond traditional organic synthesis, extending to materials science (Tanaka et al., 2014).

Scientific Research Applications

  • Synthesis of Amides, Diacylamines, and Heterocycles

    • Application : N,N-Dimethylacetamide dimethyl acetal is used as a reagent for the synthesis of amides, diacylamines, and heterocycles .
    • Methods of Application : While the specific methods of application can vary, it generally involves the reaction of N,N-Dimethylacetamide dimethyl acetal with other reagents under controlled conditions to form the desired products .
    • Results : The specific results can vary depending on the particular synthesis, but in general, the use of N,N-Dimethylacetamide dimethyl acetal as a reagent allows for the efficient synthesis of these types of compounds .
  • Preparation of Pyrimido[1,2-a][1,3,5]triazin-6-ones

    • Application : N,N-Dimethylacetamide dimethyl acetal is used as a one carbon inserting synthon in the preparation of pyrimido[1,2-a][1,3,5]triazin-6-ones .
    • Methods of Application : The specific methods of application can vary, but it generally involves the reaction of N,N-Dimethylacetamide dimethyl acetal with other reagents under controlled conditions to form the desired products .
    • Results : The specific results can vary depending on the particular synthesis, but in general, the use of N,N-Dimethylacetamide dimethyl acetal as a reagent allows for the efficient synthesis of these types of compounds .
  • Formylation and Methylation Agent

    • Application : N,N-Dimethylacetamide dimethyl acetal is used as a formylating and methylating agent for carboxylic acids, phenols, amines, thiols, and amino acids .
    • Methods of Application : The compound is used in reactions with these substances to introduce formyl or methyl groups . The specific methods of application can vary widely depending on the particular reaction being performed.
    • Results : The outcomes of these reactions can also vary widely, but the reagent is known to be effective in introducing these groups .
  • Building Block for Heterocycles

    • Application : N,N-Dimethylacetamide dimethyl acetal is used as a building block, particularly for heterocycles .
    • Methods of Application : The specific methods of application can vary, but it generally involves the reaction of N,N-Dimethylacetamide dimethyl acetal with other reagents under controlled conditions to form the desired products .
    • Results : The specific results can vary depending on the particular synthesis, but in general, the use of N,N-Dimethylacetamide dimethyl acetal as a reagent allows for the efficient synthesis of these types of compounds .
  • Claisen Type Reaction
    • Application : N,N-Dimethylacetamide dimethyl acetal is used in Claisen type reactions, specifically with optically active trans-3-penten-2-ol as a substrate .
    • Methods of Application : The specific methods of application can vary, but it generally involves the reaction of N,N-Dimethylacetamide dimethyl acetal with other reagents under controlled conditions to form the desired products .
    • Results : The specific results can vary depending on the particular synthesis, but in general, the use of N,N-Dimethylacetamide dimethyl acetal as a reagent allows for the efficient synthesis of these types of compounds .

Safety And Hazards

“N,N-Dimethylacetamide dimethyl acetal” is highly flammable and vapor . It is harmful if swallowed and toxic in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs (Eyes, Central nervous system) .

Future Directions

The future directions of “N,N-Dimethylacetamide dimethyl acetal” could involve further exploration of its use in the synthesis of various compounds. For example, it could be used in the Claisen type reaction using optically active trans-3-penten-2-ol as a substrate .

properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZVZUSVGKOWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172242
Record name 1,1-Dimethoxyethyl(dimethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylacetamide dimethyl acetal

CAS RN

18871-66-4
Record name Dimethylacetamide dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18871-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethoxyethyl(dimethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxyethyl(dimethyl)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxyethyl(dimethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
445
Citations
RG Salomon, SR Raychaudhuri - The Journal of Organic …, 1984 - ACS Publications
(12). Under a nitrogen atmosphere, into a 100-mL round-bot-tomed flask equipped with a rubber septum and a magnetic stirring bar was placed 4.08 g (60.0 mmol) of imidazole in 35 …
Number of citations: 11 pubs.acs.org
B Prek, U Grošelj, M Kasunič, S Zupančič… - Australian Journal of …, 2014 - CSIRO Publishing
Two metal-free syntheses of 2,4,6-trisubstituted pyridines 10a–m and 16a–j are described. N,N,6-Trimethyl-4-(substituted)pyridin-2-amines 10 were prepared from aryl or heteroaryl …
Number of citations: 12 www.publish.csiro.au
B Prek, J Bezenšek, M Kasunič, U Grošelj, J Svete… - Tetrahedron, 2014 - Elsevier
Herein a simple one-pot metal-free synthesis of alkyl-, aryl-, heteroaryl- and alkoxycarbonyl substituted 1,3-bis(dimethylamino)benzene derivatives is described. The products were …
Number of citations: 17 www.sciencedirect.com
J Bergman - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
Indole and N‐methylindole react with oxa stabilized carbocations generated in situ from orthoformates to yield tris(3‐indolyl)methane. The unsymmetrical isomers, eg 2‐(N‐methyl‐3‐…
Number of citations: 9 onlinelibrary.wiley.com
M Nishizawa, A Inoue, Y Hayashi… - The Journal of …, 1984 - ACS Publications
(6) A similar synthesis is suggested in footnote 3 of ref la. a gas inlet for maintaining an atmosphere of dry nitrogen were placed 1585 mL of anhydrous methanol. Then 112.5 g (4.9 mol) …
Number of citations: 66 pubs.acs.org
Y Kwon, J Jung, JH Kim, WJ Kim… - Asian Journal of Organic …, 2017 - Wiley Online Library
A mild and efficient palladium‐catalyzed allylation reaction with allylic alcohols is described. The in situ activation of the allylic alcohol is achieved by using N,N‐dimethylacetamide …
Number of citations: 8 onlinelibrary.wiley.com
R Hill, R Soman, S Sawada - The Journal of Organic Chemistry, 1973 - ACS Publications
Page 2982. Column 2. In line 25,“22” should read 2-iso-propyl-6-nitrobenzotriazole 1-oxide; in lines 34 and 35,“23” should read 2-cyclohexyl-6-nitrobenzotriazole 1-oxide; in line 58,“24…
Number of citations: 0 pubs.acs.org
KA Parker, L Resnick, DR Williams… - … of Reagents for …, 2001 - Wiley Online Library
( 1 ; R = Me) [ 18871‐66‐4 ] C 6 H 15 NO 2 (MW 133.19) InChI = 1S/C6H15NO2/c1‐6(8‐4,9‐5)7(2)3/h1‐5H3 InChIKey = FBZVZUSVGKOWHG‐UHFFFAOYSA‐N ( 2 ; R = Me) [ 867‐89‐…
Number of citations: 1 onlinelibrary.wiley.com
TI Mukhanova, SY Kukushkin, PY Ivanov… - Russian Chemical …, 2007 - Springer
N,N-Dimethylacetamide dimethyl acetal reacted with 5(7)-substituted 2-(hydroxy-methyl)benzofurans to give N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides. Analogous reactions …
Number of citations: 4 link.springer.com
K Tanaka, K Yamamoto, J Kadokawa - Carbohydrate research, 2014 - Elsevier
In this paper, we report that nanofiber network structures were constructed from chitin derivatives by gas bubbling and ultrasonic treatments in water. When chitin was first subjected to N …
Number of citations: 34 www.sciencedirect.com

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